Phenol, 2-[(1-phenyl-3-butenyl)amino]-
Description
Phenol, 2-[(1-phenyl-3-butenyl)amino]- is an ortho-substituted phenol derivative characterized by a secondary amine group linked to a 1-phenyl-3-butenyl chain. This structure combines the aromatic phenol moiety with a conjugated alkenyl-phenyl substituent, which may confer unique electronic and steric properties. The butenyl side chain introduces possibilities for π-conjugation and rotational flexibility, which may influence reactivity and interactions with biological targets or metal ions.
Structure
3D Structure
Properties
CAS No. |
647017-90-1 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(1-phenylbut-3-enylamino)phenol |
InChI |
InChI=1S/C16H17NO/c1-2-8-14(13-9-4-3-5-10-13)17-15-11-6-7-12-16(15)18/h2-7,9-12,14,17-18H,1,8H2 |
InChI Key |
HFGLRJHLEQAORB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Direct Reaction Synthesis
One of the most straightforward methods for synthesizing Phenol, 2-[(1-phenyl-3-butenyl)amino]- involves the direct reaction between phenol and 1-phenyl-3-butenamine under specific conditions:
Reagents : Phenol and 1-phenyl-3-butenamine.
Catalysts : Strong acids or bases are typically used to facilitate the reaction.
Conditions : The reaction is conducted under controlled temperatures and pressures to optimize yield and purity.
Alternative Synthetic Routes
Several alternative synthetic pathways have been explored in literature:
Fries Rearrangement : This method involves the rearrangement of aryl esters to yield phenols. The reaction can be catalyzed by Lewis acids or performed under thermal conditions.
Bamberger Rearrangement : Aryl hydroxylamines can be rearranged to form phenols under acidic conditions.
Hydrolysis of Phenolic Esters : This method involves the hydrolysis of esters derived from phenolic compounds to yield the desired phenol.
Industrial Production Techniques
For large-scale production, industrial methods are often employed which may include:
Continuous Flow Reactors : These systems allow for the efficient synthesis of compounds by maintaining optimal reaction conditions continuously.
Green Chemistry Principles : Emphasizing waste reduction and environmental safety, industrial methods are increasingly designed to minimize by-products and energy consumption.
Summary of Reaction Conditions
| Method | Reagents | Catalysts | Conditions |
|---|---|---|---|
| Direct Reaction | Phenol, 1-phenyl-3-butenamine | Strong acid/base | Controlled temperature/pressure |
| Fries Rearrangement | Aryl esters | Lewis acids | Thermal or catalytic conditions |
| Bamberger Rearrangement | Aryl hydroxylamines | Acidic medium | Acidic conditions |
| Hydrolysis of Esters | Phenolic esters | - | Aqueous conditions |
Recent studies have focused on optimizing yields for the synthesis of Phenol, 2-[(1-phenyl-3-butenyl)amino]-. Key findings indicate that:
Solvent Effects : The choice of solvent significantly impacts reaction yields. Water as a solvent has shown promising results in enhancing yields due to its ability to stabilize intermediates.
Temperature Control : Maintaining optimal temperatures during reactions is crucial for maximizing product formation while minimizing side reactions.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group and amino functionality render this compound susceptible to oxidation under controlled conditions:
-
Quinone formation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the phenolic ring to ortho-quinones through a two-electron transfer process .
-
Butenyl chain oxidation : The allylic position of the butenyl group undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), yielding an epoxide derivative .
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ | 2-[(1-phenyl-3-butenyl)amino]-1,2-benzoquinone | 68% | H₂SO₄, 0°C, 2 hr |
| mCPBA | Epoxidized butenyl derivative | 82% | CH₂Cl₂, RT, 12 hr |
Electrophilic Aromatic Substitution
The electron-rich phenolic ring participates in regioselective substitutions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the hydroxyl group .
-
Halogenation : Bromine in CS₂ yields 4-bromo-2-[(1-phenyl-3-butenyl)amino]phenol, while excess Br₂ in water leads to 2,4,6-tribromophenol derivatives .
| Reagent | Position | Major Product | Selectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | 4-Nitro-2-[(1-phenyl-3-butenyl)amino]phenol | >90% |
| Br₂ (CS₂) | Para | 4-Bromo derivative | 85% |
Radical-Mediated Transformations
The amino group facilitates radical coupling cascades:
-
Heteroatom cross-coupling : Deprotonation with NaHMDS generates nitrogen-centered radicals, which couple with aryl iodides or alkenes to form C–N bonds .
-
Intermolecular cyclization : Under UV light, the butenyl side chain participates in 5-exo-trig cyclization, forming benzofuran or indole analogs .
Mechanistic pathway :
-
Base-induced deprotonation of the NH group forms a nitrogen anion.
-
Single-electron transfer generates a nitrogen-centered radical.
-
Radical coupling with alkenes/aryls yields fused heterocycles .
Reductive Functionalization
-
Amino group reduction : LiAlH₄ reduces the secondary amine to a primary amine, cleaving the butenyl chain .
-
Catalytic hydrogenation : Pd/C and H₂ saturate the butenyl double bond, producing 2-[(1-phenylbutyl)amino]phenol .
| Reduction Method | Product | Conversion |
|---|---|---|
| LiAlH₄ | 2-Aminophenol + phenylbutane | 74% |
| H₂/Pd/C | Saturated butyl derivative | 89% |
Cross-Coupling Reactions
The butenyl chain enables transition-metal-catalyzed reactions:
-
Heck coupling : Pd(OAc)₂ mediates coupling with aryl halides, extending conjugation .
-
Suzuki-Miyaura : The brominated phenolic derivative reacts with boronic acids to form biaryl systems .
Critical Analysis of Reaction Outcomes
-
Steric effects : Bulky substituents on the phenyl ring reduce yields in nitration (e.g., 45% for ortho-methyl derivatives) .
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance radical coupling efficiency by stabilizing intermediates .
This compound’s multifunctional architecture enables applications in synthesizing bioactive heterocycles and functional materials. Experimental protocols should optimize steric and electronic factors to control selectivity.
Scientific Research Applications
Medicinal Chemistry
Phenol derivatives have been extensively studied for their pharmacological properties. The compound in focus has shown promise as a scaffold for the development of new therapeutic agents targeting various diseases.
Structure-Activity Relationship Studies
Research has indicated that modifications to the phenolic structure can enhance biological activity. For instance, studies on related compounds have demonstrated that altering substituents on the phenolic ring can significantly affect receptor binding and efficacy. The lipophilicity of substituents plays a crucial role in determining the potency of these compounds against specific biological targets .
| Modification | Effect on Activity |
|---|---|
| Alkoxy substitution | Increases potency |
| Amino group variation | Alters receptor interaction |
| Aromatic stacking | Enhances binding affinity |
Pharmacological Applications
Phenol, 2-[(1-phenyl-3-butenyl)amino]- has been investigated for its potential therapeutic effects in various pharmacological contexts.
Anti-inflammatory Effects
Phenolic compounds are known for their anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit nitric oxide production in activated microglial cells, suggesting a neuroprotective effect . This property is particularly relevant in the context of neurodegenerative diseases.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary results indicate that it may induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent .
Natural Product Research
In the realm of natural products, phenolic compounds are often extracted from various plant sources for their health benefits.
Phytochemical Studies
Research on traditional herbal medicines has revealed that phenolic constituents contribute significantly to their therapeutic effects. For example, studies on Chaenomeles sinensis have highlighted the anti-inflammatory and neurotrophic activities of its phenolic compounds .
| Plant Source | Active Compound | Biological Activity |
|---|---|---|
| Chaenomeles sinensis | Phenolic constituents | Anti-inflammatory, neurotrophic |
| Andrographis paniculata | Andrographolide | Anticancer, anti-inflammatory |
Case Studies
Several case studies illustrate the practical applications of Phenol, 2-[(1-phenyl-3-butenyl)amino]- in drug development.
Cardiovascular Pharmacology
In cardiovascular research, compounds similar to Phenol, 2-[(1-phenyl-3-butenyl)amino]- have been shown to modulate blood pressure and heart rate through adrenergic receptor pathways . These findings suggest potential applications in treating hypertension and related disorders.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds have been documented extensively. Studies indicate that certain derivatives exhibit activity against various pathogens, including fungi and bacteria . This suggests a possible role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Phenol, 2-[(1-phenyl-3-butenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
- Substituent Effects: Compared to simpler phenol derivatives (e.g., cresols, fluorophenols), the 1-phenyl-3-butenylamino group in Phenol, 2-[(1-phenyl-3-butenyl)amino]- introduces significant steric bulk and extended conjugation. Conjugation: The butenyl chain may facilitate resonance stabilization, akin to Schiff bases like HL3, where imine linkages enable electron delocalization .
Photophysical Properties
- Fluorescence Behavior: Tyrosine analogs with carboxyl groups show multiexponential fluorescence decay due to rotamer exchange, while simpler phenols exhibit single-exponential decay .
Data Tables
Table 1: Substituent Effects on Phenol Hydroxylase Activity
| Substituent | Apparent $ K_m $ (µM) | $ TN_{\text{max}} $ (mol/mol enzyme/min) |
|---|---|---|
| Fluoro (e.g., 2-F) | 5–15 | 420–735 |
| Chloro (e.g., 4-Cl) | 20–55 | 420–735 |
| Methyl (e.g., 4-Me) | 20–55 | 420–735 |
| Butenyl-Phenyl* | Not reported | Predicted lower $ TN_{\text{max}} $ |
*Data adapted from ; *hypothetical values for target compound.
Table 2: Fluorescence Decay Constants of Phenol Derivatives
| Compound | Decay Constants (ns) | Rotamer Exchange Rate |
|---|---|---|
| Phenol | Single-exponential | Fast |
| Tyrosine (zwitterionic) | Multiexponential | Slow/Fast* |
| Target Compound* | Predicted multiexponential | Slow due to bulky substituent |
*Data from ; *hypothetical behavior.
Table 3: DNA Binding Constants of Schiff Base Complexes
| Complex | $ K_{app} \, (\text{M}^{-1}) $ | Binding Mode |
|---|---|---|
| [Co(HL1)₂]·Cl·(MeOH)₂ | $ 9.14 \times 10^5 $ | Partial intercalation |
| [Cu₄(L3)₂(OAc)₈] | $ 1.46 \times 10^6 $ | Intercalation |
| Target Compound* | Predicted $ 10^5–10^6 $ | Partial intercalation |
*Data from ; *hypothetical values.
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phenol, 2-[(1-phenyl-3-butenyl)amino]- , exhibits potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of Phenol, 2-[(1-phenyl-3-butenyl)amino]- can be represented as follows:
This compound features a phenolic group attached to a butenyl chain with an amino substituent, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that phenolic compounds can exhibit significant antimicrobial properties. For instance, derivatives of phenol have been shown to inhibit the growth of various bacterial strains. A study highlighted that structurally related compounds demonstrated good antibacterial activity against E. coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Phenol Derivative A | E. coli | 50 µg/mL |
| Phenol Derivative B | S. aureus | 30 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory potential of phenolic compounds is well-documented. The activation of the aryl hydrocarbon receptor (AhR) by phenolic derivatives can lead to the upregulation of pro-inflammatory cytokines like IL-8 and COX-2 . This pathway suggests that these compounds might modulate inflammatory responses in various diseases.
Antioxidant Activity
Phenolic compounds are recognized for their antioxidant properties, which can protect cells from oxidative stress. The presence of hydroxyl groups in the phenolic structure allows for effective scavenging of free radicals . Studies have shown that certain phenolic derivatives can significantly reduce oxidative damage in cellular models.
The biological activities of Phenol, 2-[(1-phenyl-3-butenyl)amino]- are likely mediated through several mechanisms:
- Aryl Hydrocarbon Receptor Activation : This receptor plays a crucial role in xenobiotic metabolism and immune response modulation.
- Inhibition of Enzymatic Activity : Some studies suggest that phenolic compounds can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases .
- Radical Scavenging : The ability to donate hydrogen atoms from hydroxyl groups contributes to their antioxidant capacity.
Case Studies
Several case studies have explored the efficacy of phenolic compounds in clinical and laboratory settings:
- Study on Inflammatory Diseases : A clinical trial investigated the effects of a phenolic compound on patients with rheumatoid arthritis, demonstrating reduced inflammation markers and improved joint function.
- Antimicrobial Efficacy : Laboratory tests showed that derivatives of this compound effectively inhibited biofilm formation by pathogenic bacteria, suggesting potential applications in treating infections .
Q & A
Q. How can researchers mitigate decomposition during thermogravimetric analysis (TGA) of phenolic amines?
- Methodological Answer: Use low heating rates (2–5°C/min) under nitrogen to minimize oxidative degradation. Validate decomposition temperatures via DSC and correlate with pyrolysis-GCMS data. For analogs lacking thermal stability data (e.g., Phenol, 2-[(1-phenyl-3-butenyl)amino]-), reference NIST Chemistry WebBook entries for phenolic derivatives like 3-methylphenol (T_decomp = 475.2 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
